5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one
Overview
Description
5-Acetyl-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a chemical compound with the empirical formula C11H12N2O2 and a molecular weight of 204.23 . It is available in solid form .
Molecular Structure Analysis
The SMILES string for this compound is O=C(C(C=C1N2C)=CC=C1N©C2=O)C . This notation provides a way to describe the structure of a chemical compound in a textual format.Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Derivatives : 5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one serves as a precursor in the synthesis of various novel chemical derivatives. For instance, it can be involved in the formation of enaminone derivatives, which subsequently react with amino derivatives to yield bis-pyrimidine, bis-pyrazole, bis-triazolo-pyrimidine, and bis-benzoimidazopyrimidine derivatives. Such chemical transformations highlight its utility in creating complex molecules with potential applications in medicinal chemistry and materials science (Mabkhot, Al-Majid, & Alamary, 2011).
Characterization and Applications : The benzimidazole moiety, to which this compound is related, has been extensively studied due to its presence in vitamin B12 and various pharmaceuticals. Research has shown that derivatives of benzimidazole can interact with DNA and influence DNA-associated processes, hinting at their potential in drug design, particularly in targeting genetic material for therapeutic purposes (Bhattacharya & Chaudhuri, 2008).
Biological Activities
Enzyme Inhibition : Vinyl functionalized derivatives of 5,6-dimethylbenzimidazolium salts, which share a structural resemblance with this compound, have been synthesized and analyzed for their biological activities. These compounds have shown potent inhibition against various enzymes, including human erythrocyte carbonic anhydrase and cholinesterase enzymes, suggesting their potential in treating disorders like glaucoma, Alzheimer's disease, and diabetes (Karaca et al., 2022).
Antitumor Activity : Certain benzimidazole derivatives have demonstrated significant antitumor activity. The structural features inherent in this compound could be leveraged to design compounds with improved antitumor efficacy. Such derivatives could potentially inhibit the growth of various cancer cell lines, indicating their relevance in cancer research and therapy development (Liu et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation and structure activity relations of benzimidazolone as activators of chloride secretion .
Biochemical Pathways
Similar compounds have been used in the design of potential therapeutics for cystic fibrosis and chronic obstructive pulmonary disease .
Action Environment
Similar compounds have been described as air stable and soluble in established processing solvents .
Safety and Hazards
Properties
IUPAC Name |
5-acetyl-1,3-dimethylbenzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7(14)8-4-5-9-10(6-8)13(3)11(15)12(9)2/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGKJJMOWIEJHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C(=O)N2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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